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Vorolanib Dose Escalation Clinical Data

The table below summarizes key design and outcomes from a phase 1b trial of vorelanib with checkpoint

inhibitors [1].

Protocol Element Description

Trial Design Phase 1b, standard 3 + 3 dose escalation [1]

Patient Population Advanced solid tumors (Gl or lung cancers) eligible for CPI [1]

Combination Agents Pembrolizumab (200 mg IV Q3W) or Nivolumab (480 mg IV
Q4w) [1]

Vorolanib Dose Levels 300 mg (Dose Level 1) and 400 mg (Dose Level 2) PO once
daily [1]

Primary Objectives Determine DLT, MTD, and RP2D [1]

Key Safety Findings Most TRAEs were G1-2; DLTs occurred at 400 mg dose [1]

Recommended Phase 2 Dose Vorolanib 300 mg daily + CPI [1]

(RP2D)
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Detailed Experimental Protocol

This section details the methodology from the phase 1b trial investigating vorelanib with pembrolizumab or

nivolumab [1].

Study Design and Treatment Regimen

e Trial Registration: NCT03511222 [1]
e Design: Single-center, open-label, phase 1b study with a standard 3 + 3 dose escalation design.
Pembrolizumab and nivolumab cohorts were assessed concurrently [1].
e Dose Escalation Schema:
o Dose Level 1 (Starting Dose): Vorolanib 300 mg orally once daily with food + standard dose
of CPI [1].
o Dose Level 2: Vorolanib 400 mg orally once daily with food + standard dose of CPI [1].
o A Dose Level -1 (vorolanib 200 mg) was permitted if DLTs were observed at Dose Level 1 [1].
e Dose-Limiting Toxicity (DLT) Evaluation: Patients were assessed for DLTs during the first treatment
cycle (21 days for pembrolizumab cohort, 28 days for nivolumab cohort). Dose level advancement
occurred only after all patients in the current level completed Cycle 1 [1].
e Maximum Tolerated Dose (MTD) Definition: The MTD was defined as the dose level immediately
below the level at which 2 or more patients in a cohort experienced a DLT during Cycle 1 [1].

Key Eligibility Criteria

¢ Inclusion Criteria:
o Age 218 years [1].
o ECOG Performance Status of 0 or 1 [1].
o Diagnosis of an advanced solid tumor with an FDA-approved indication for treatment with
pembrolizumab or nivolumab [1].
o Adequate hematologic, renal, and hepatic function [1].
¢ Exclusion Criteria: The published report does not list specific exclusion criteria, referring only to
standard requirements for adequate organ function [1].

Endpoints and Assessments

e Primary Endpoints: Safety, tolerability, DLTs, MTD, and RP2D [1].
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e Secondary Efficacy Endpoint: Objective Response Rate (ORR) assessed according to RECIST 1.1
[1].

o Safety Monitoring: Treatment-related adverse events (TRAES) were recorded and graded according
to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) [1].

Mechanism of Action and Trial Workflow

The following diagrams illustrate vorolanib's multi-target mechanism and the trial workflow.
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Vorolanib's Multi-Target Anti-Tumor Mechanism
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Phase 1b Dose Escalation Trial Workflow
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Key Application Notes for Researchers

¢ Dosing and Administration: Vorolanib must be administered orally once daily with food. The 300
mg RP2D should be used for combination therapy with checkpoint inhibitors [1].

o Safety Profile and Monitoring: The most common treatment-related adverse events (TRAES) are
lymphopenia, leukopenia, fatigue, and elevated liver enzymes (ALT/AST). Most are Grade 1-2. Dose-
limiting toxicities (DLTs), including G3 AST elevation, rectal hemorrhage, and rash, were observed
at the 400 mg dose level, leading to the establishment of 300 mg as the RP2D. Proactive monitoring
of blood counts and liver function is crucial [1].

¢ Rationale for Combination Therapy: Vorolanib inhibits VEGFR and PDGFR, disrupting tumor
angiogenesis. It also targets CSF1R, which may help reprogram tumor-associated macrophages and
overcome tumor-mediated immunosuppression. This multi-target action provides a strong rationale
for combining with checkpoint inhibitors to enhance anti-tumor immune responses [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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